
2-(4-methylphenyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one, commonly known as MTT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains a thiazole ring and a thiophene ring, making it structurally different from other compounds.
Mecanismo De Acción
The mechanism of action of MTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTT has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MTT has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MTT has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTT has been found to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. MTT has also been found to increase the expression of various genes involved in apoptosis, such as Bax and caspase-3. Additionally, MTT has been found to decrease the expression of genes involved in cell proliferation, such as cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT has several advantages for lab experiments. It is a relatively inexpensive compound and can be easily synthesized. Additionally, MTT has been found to have low toxicity in animal models, making it a safer alternative to other compounds. However, MTT has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, MTT has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of MTT. One area of research is the development of MTT derivatives with improved properties, such as increased water solubility or longer half-life. Another area of research is the study of the combination of MTT with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of MTT and its potential applications in various diseases.
Métodos De Síntesis
The synthesis of MTT involves the reaction of 4-methylbenzaldehyde, 2-thiophenecarboxaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction takes place in ethanol, and the resulting product is isolated by recrystallization. The yield of MTT is typically between 60-70%.
Aplicaciones Científicas De Investigación
MTT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, anti-microbial, and anti-oxidant properties. Studies have shown that MTT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, MTT has been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis. MTT has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(5Z)-2-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS2/c1-10-4-6-11(7-5-10)15-16-14(17)13(19-15)9-12-3-2-8-18-12/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTFUJSYXYRASE-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

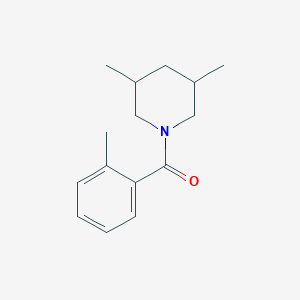
![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)
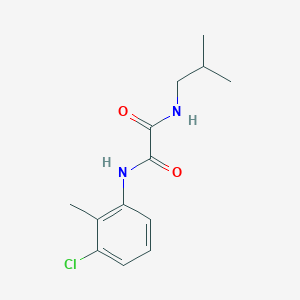
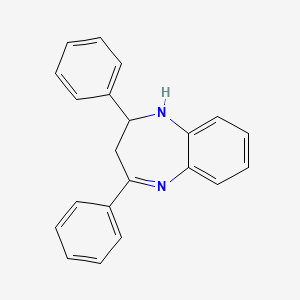
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
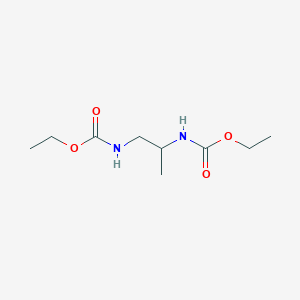
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
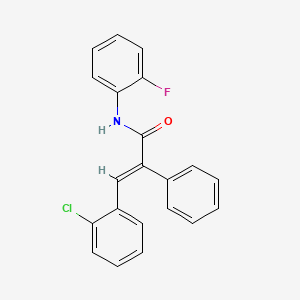
![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)